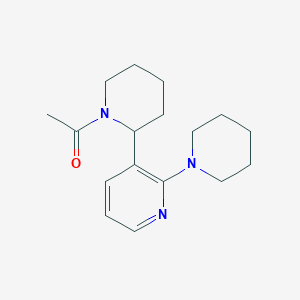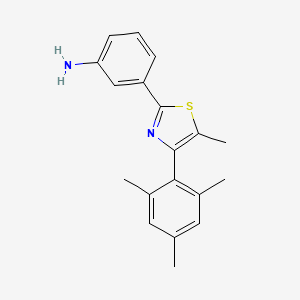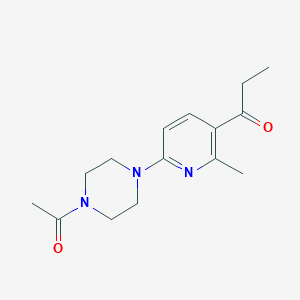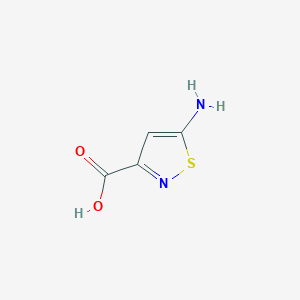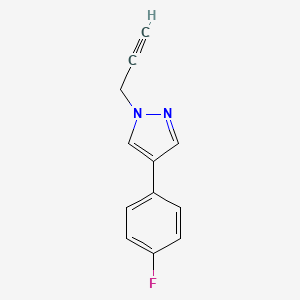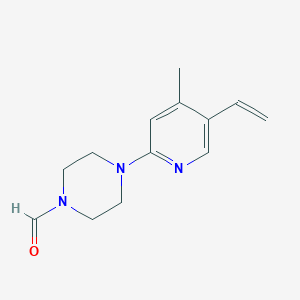
(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with an ethylthio group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is typically employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)ketone.
Reduction: Formation of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methylthio)phenyl)methanol
- (4-(Methylthio)benzyl alcohol
Uniqueness
(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol is unique due to the presence of both a furan ring and a phenylmethanol moiety, which confer distinct chemical and biological properties. The ethylthio group also provides additional reactivity compared to similar compounds with methylthio groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16O2S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
(4-ethylsulfanyl-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16O2S/c1-3-17-13-9-12(16-10(13)2)14(15)11-7-5-4-6-8-11/h4-9,14-15H,3H2,1-2H3 |
InChI Key |
WAOPQBGRVZHFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(OC(=C1)C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


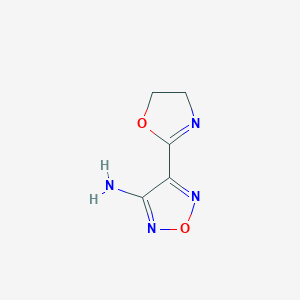

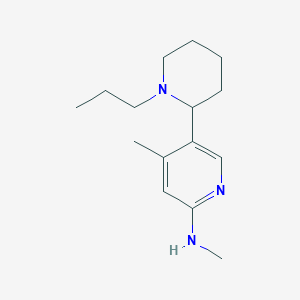


![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)

